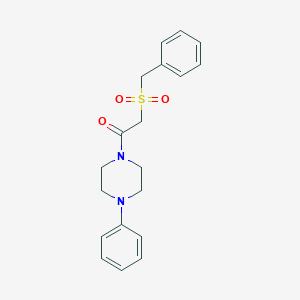
2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone, also known as BPE, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. BPE is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry.
Scientific Research Applications
Electrochemical Synthesis Applications Electrochemical methods have been employed to synthesize new derivatives involving sulfonyl and phenylpiperazine groups. Nematollahi et al. (2014) described electrochemical syntheses that result in the formation of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives through oxidation steps that involve similar sulfonyl and piperazine components (Nematollahi, Momeni, & Khazalpour, 2014). Another study by Nematollahi and Amani (2011) focuses on the electrochemical synthesis of new phenylpiperazine derivatives in aqueous solutions, indicating a green chemistry approach to synthesizing compounds with potential biological activity (Nematollahi & Amani, 2011).
Microwave-Mediated Synthesis for Heterocyclic Compounds Darweesh et al. (2016) reported on the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, starting from compounds structurally related to 2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone. These methodologies illustrate the utility of such compounds as building blocks for generating diverse heterocyclic structures with potential pharmacological activities (Darweesh, Mekky, Salman, & Farag, 2016).
Antimicrobial Evaluation of Novel Compounds A study by Alsaedi, Farghaly, & Shaaban (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moieties, demonstrating that certain derivatives exhibit antimicrobial activities exceeding those of reference drugs. This research underscores the potential for designing new antimicrobial agents using sulfone-containing compounds as starting materials (Alsaedi, Farghaly, & Shaaban, 2019).
properties
IUPAC Name |
2-benzylsulfonyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(16-25(23,24)15-17-7-3-1-4-8-17)21-13-11-20(12-14-21)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIFFJCDASNWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide](/img/structure/B2723176.png)
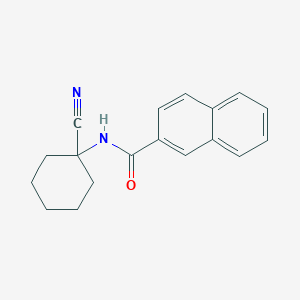
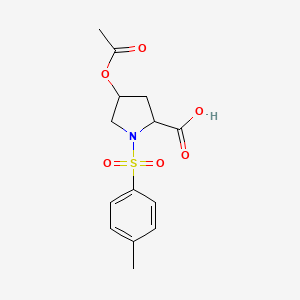
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2723179.png)
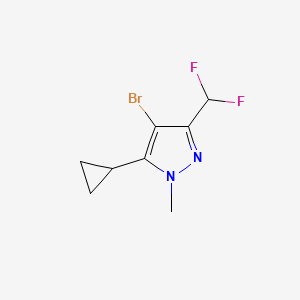
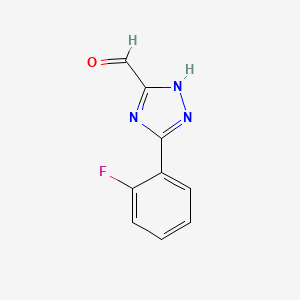
![N-allyl-2-(2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2723183.png)
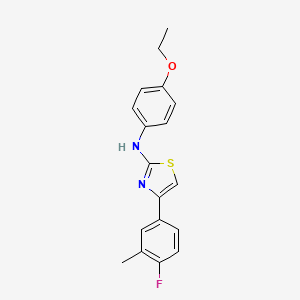
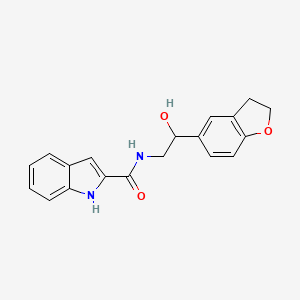
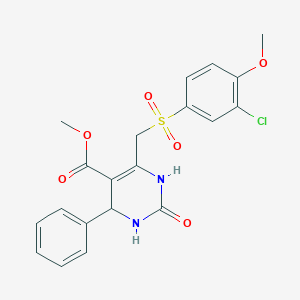
![Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2723191.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2723192.png)
![2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2723194.png)
